Prednisolone metasulfobenzoate

Description

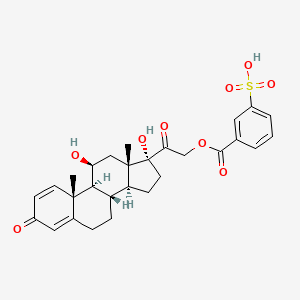

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O9S/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36)/t20-,21-,22-,24+,26-,27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKSUFYQOHQCMM-YGZHYJPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)O)O)CCC5=CC(=O)C=CC35C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)O)O)CCC5=CC(=O)C=C[C@]35C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

630-67-1 (mono-hydrochloride salt) | |

| Record name | Prednisolone metasulfobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20190432 | |

| Record name | Prednisolone metasulfobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3694-41-5, 39175-74-1 | |

| Record name | Prednisolone metasulfobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone metasulfobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039175741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone metasulfobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR3YX73FW2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR3YX73FW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Methodologies of Prednisolone Metasulfobenzoate

Synthetic Pathways for Prednisolone (B192156) Metasulfobenzoate (PMSB)

The synthesis of PMSB primarily involves the esterification of the C-21 hydroxyl group of prednisolone with m-sulfobenzoic acid. drugfuture.commsdvetmanual.com This process is followed by the formation of a sodium salt to improve its solubility and stability. drugfuture.commsdvetmanual.com

Esterification Reactions at the C-21 Hydroxyl Position

The initial step in the synthesis of PMSB is the esterification of the C-21 hydroxyl group of prednisolone. drugfuture.com One documented method involves the reaction of prednisolone with 3-carboxybenzenesulfonyl chloride. This process begins with the sulfonation of benzoic acid using hot chlorosulfonic acid to produce 3-carboxybenzenesulfonyl chloride. drugfuture.com The resulting acid chloride is then coupled with prednisolone to form the 21-sulfobenzoate ester. drugfuture.com

An alternative pathway involves the condensation of a prednisolone 21-methanesulfonate with sodium 3-sulfobenzoate. drugfuture.com This reaction is typically carried out in a solvent mixture of dimethylformamide (DMF) and water. drugfuture.comgoogle.com

These esterification reactions are pivotal as they introduce the metasulfobenzoate moiety to the prednisolone backbone, a key structural feature for its intended biological activity. msdvetmanual.com

Formation of Sodium Salts of Prednisolone Metasulfobenzoate

Following esterification, the resulting this compound is often converted into its sodium salt. drugfuture.comclearsynth.com This conversion is typically achieved by treating the ester with an aqueous solution of sodium hydroxide (B78521) or sodium acetate (B1210297). drugfuture.com The formation of the sodium salt, known as prednisolone sodium metasulfobenzoate, significantly enhances the water solubility of the compound, which is a critical factor for its formulation and delivery. msdvetmanual.comclearsynth.com The CAS number for Prednisolone Sodium Metasulfobenzoate is 630-67-1. clearsynth.com

Chemical Modifications and Analog Design in Research Synthesis

The chemical structure of PMSB offers opportunities for modification to create analogs with potentially improved properties. Research in this area focuses on altering the sulfobenzoate moiety and controlling the stereochemistry during derivatization.

Exploration of Substituent Effects on the Sulfobenzoate Moiety

The sulfobenzoate portion of PMSB is a key area for chemical modification. Researchers can explore the effects of introducing different substituents onto the benzene (B151609) ring of the sulfobenzoate. The position and nature of these substituents (e.g., electron-donating or electron-withdrawing groups) can influence the electronic properties and steric hindrance of the molecule. These changes, in turn, could modulate the compound's binding affinity to its target receptors and its pharmacokinetic profile. While specific research on substituent effects for PMSB is not extensively published, this remains a viable strategy for analog design based on general principles of medicinal chemistry.

Strategies for Modulating Stereochemistry in Derivatization

The stereochemistry of the prednisolone core is crucial for its biological activity. fda.gov Prednisolone itself has several chiral centers, and maintaining the correct stereoisomeric form during synthesis and derivatization is essential. fda.gov Any chemical modification must preserve the specific three-dimensional arrangement of atoms that allows for effective interaction with glucocorticoid receptors. nih.gov Synthetic strategies must therefore be carefully designed to avoid epimerization or other stereochemical changes at these critical centers. The focus is on reactions that proceed with high stereoselectivity, ensuring that the desired diastereomer of the derivatized product is obtained.

Advanced Chemical Characterization Techniques for Synthetic Products

The characterization of newly synthesized PMSB and its analogs is essential to confirm their identity, purity, and structure. A variety of advanced analytical techniques are employed for this purpose.

| Technique | Information Provided |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthetic product and can be used for purification. |

| X-ray Crystallography | Can determine the precise three-dimensional structure of the molecule in its crystalline form. |

These techniques, often used in combination, provide a comprehensive characterization of the synthetic products, ensuring their quality and suitability for further investigation.

Spectroscopic Analysis of Molecular Structure (e.g., FTIR)

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The infrared spectrum displays absorption bands corresponding to specific bond vibrations.

| Technique | Observed Peaks/Signals | Interpretation |

| FTIR | 1665 cm⁻¹ | C=O stretching vibration |

This data is based on the analysis of Prednisolone sodium metazoate, a synonym for Prednisolone Sodium Metasulfobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides precise information about the hydrogen and carbon framework of the molecule. A Certificate of Analysis for Predocol (a brand name for this compound Sodium Salt) confirms that the ¹H NMR spectrum conforms to the expected structure. lgcstandards.com

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The analysis of Predocol confirms that the mass spectrum is consistent with the structure of this compound Sodium Salt. lgcstandards.com

Chromatographic Purity Profiling of Synthesized Compounds

Chromatographic techniques are essential for assessing the purity of synthesized this compound, separating it from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for determining the purity of pharmaceutical compounds. For this compound, HPLC analysis provides a quantitative measure of its purity.

| Parameter | Value | Conditions |

| HPLC Purity | 99.45% | Detection at 240 nm |

| HPLC Purity | 96% | Not specified |

Data obtained from Certificates of Analysis for different batches/suppliers. lgcstandards.comlgcstandards.com

Thin-Layer Chromatography (TLC) TLC is a qualitative method used to assess the purity of a sample and identify the number of components.

| Parameter | Value | Conditions |

| Retention Factor (Rf) | 0.25 | Stationary Phase: Silica gel (SiO₂) Mobile Phase: Dichloromethane : Methanol (8:2) Visualization: UV light and AMCS |

This data is from a Certificate of Analysis for Predocol. lgcstandards.com

Molecular and Cellular Mechanisms of Action in Preclinical Systems

Glucocorticoid Receptor (GR) Binding and Activation Kinetics

The initiation of prednisolone (B192156) metasulfobenzoate's cellular activity is contingent upon its binding to and activation of the glucocorticoid receptor (GR). This process involves several key steps that ultimately lead to the modulation of gene expression.

Upon passive diffusion across the cell membrane, prednisolone binds to the glucocorticoid receptor located in the cytoplasm. smpdb.ca This binding event triggers the dissociation of the GR from a complex of heat shock proteins, including Hsp90. smpdb.ca The activated ligand-GR complex then translocates from the cytoplasm into the nucleus. smpdb.ca This nuclear translocation is a critical step that allows the complex to interact with DNA and regulate gene transcription.

Once inside the nucleus, dimers of the glucocorticoid receptor complex bind to specific DNA sequences known as glucocorticoid response elements (GREs). smpdb.ca These GREs are located in the promoter regions of target genes. The binding of the GR dimer to GREs can either activate or suppress the transcription of these genes. smpdb.ca This interaction is a primary mechanism through which prednisolone exerts its widespread effects on cellular function. Additionally, the GR can also bind to negative GREs (nGREs) to inhibit the transcription of inflammatory mediators. smpdb.ca

Gene Expression Modulation in Cellular Models

The interaction of the prednisolone-GR complex with GREs leads to significant changes in the expression of a wide array of genes, particularly those involved in inflammation and the immune response.

A key anti-inflammatory effect of prednisolone is the transcriptional repression of pro-inflammatory cytokines. In various cellular models, glucocorticoids have been shown to inhibit the expression of mediators such as Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α). This repression occurs through the GR's interference with the activity of other transcription factors, such as NF-κB and AP-1, which are pivotal in the inflammatory cascade. nih.gov

| Pro-inflammatory Mediator | Effect of Prednisolone |

| Interleukin-1α (IL-1α) | Transcriptional Repression |

| Interleukin-1β (IL-1β) | Transcriptional Repression |

| Interleukin-8 (IL-8) | Transcriptional Repression |

| Tumor Necrosis Factor-α (TNF-α) | Transcriptional Repression |

In addition to repressing pro-inflammatory genes, prednisolone also upregulates the synthesis of anti-inflammatory proteins. A prominent example is Lipocortin-1, also known as Annexin-1. The induction of Annexin-1 is a significant component of the anti-inflammatory actions of glucocorticoids. Methylprednisolone, a related glucocorticoid, has been shown to upregulate the expression of Annexin A1 (ANXA1). nih.govnih.gov

| Anti-inflammatory Protein | Effect of Prednisolone |

| Lipocortin-1 (Annexin-1) | Upregulation of Synthesis |

Cellular Regulatory Pathway Modulation

Prednisolone metasulfobenzoate modulates several key cellular signaling pathways to exert its anti-inflammatory effects. The primary targets of this modulation are the NF-κB and AP-1 signaling pathways, which are central to the inflammatory response.

Glucocorticoids inhibit the NF-κB pathway by increasing the expression of IκBα, a protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. clinicaleducation.org Studies have shown that prednisolone can inhibit the nuclear translocation of NF-κB induced by inflammatory mediators. nih.gov

Furthermore, glucocorticoids can antagonize the AP-1 signaling pathway. This is achieved by inhibiting the activation of c-Jun N-terminal kinase (JNK), which is a key step in the activation of AP-1. nih.gov By interfering with these critical regulatory pathways, prednisolone effectively dampens the inflammatory response at a cellular level.

Impact on Immune Cell Migration and Adhesion Molecules

Prednisolone has been shown to be an effective anti-inflammatory agent in preclinical models by modulating the expression of cellular adhesion molecules (CAMs), which are crucial for the infiltration of inflammatory cells into tissues. nih.gov The anti-inflammatory effects of prednisolone can be mediated by reducing the expression of these molecules. nih.gov

In a study using dystrophin-deficient mice, treatment with prednisolone resulted in a significant reduction of various immune cells in muscle tissue. The infiltration of macrophages, CD4+ T-cells, and CD8+ T-cells was markedly decreased. nih.gov This reduction in immune cell presence is linked to the compound's effect on CAM expression. The research demonstrated that prednisolone treatment led to decreased vascular expression of P-selectin and Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov Furthermore, there was a reduction in the number of mononuclear cells expressing L-selectin and ICAM-1. nih.gov

Another in vitro study investigating the interaction between endothelial cells and neutrophils found that prednisolone dose-dependently reduced cytokine-induced expression of E-selectin on human umbilical vein endothelial cells (HUVEC). nih.gov This led to a decrease in the adhesion of neutrophils to the endothelial cells, a critical step in the inflammatory cascade. nih.gov The treatment with prednisolone at a concentration of 100 μM resulted in a 27.6% reduction of adherence induced by Interleukin-1β (IL-1β) and a 34.5% reduction of adherence induced by Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Table 1: Effect of Prednisolone on Immune Cell Infiltration and Adhesion Molecule Expression in Dystrophin-Deficient Mice nih.gov

| Parameter | Tissue | Percentage Reduction |

| Immune Cells | ||

| Macrophages | Quadriceps | 59% |

| Soleus | 57% | |

| CD4+ T-cells | Quadriceps | 50% |

| Soleus | 60% | |

| CD8+ T-cells | Quadriceps | 58% |

| Soleus | 48% | |

| Eosinophils | Quadriceps | 36% |

| Soleus | 25% | |

| Adhesion Molecules | ||

| Vascular P-selectin | Quadriceps | 82% |

| Vascular ICAM-1 | Quadriceps | 52% |

| L-selectin Expressing Mononuclear Cells | Quadriceps | 79% |

| ICAM-1 Expressing Mononuclear Cells | Quadriceps | 57% |

Induction of Apoptosis in Lymphocyte Subsets

A key mechanism of action for glucocorticoids like prednisolone is the induction of apoptosis, or programmed cell death, in lymphocyte populations. qeios.comnih.govnih.gov This process is vital for regulating the immune system and eliminating autoreactive lymphocytes. ajol.info

Studies on human peripheral blood lymphocytes have shown that prednisone (B1679067), which is metabolized to prednisolone, significantly increases apoptosis in activated T lymphocytes. nih.gov This effect was observed to be dose- and time-dependent and was found to be more pronounced in CD8+ T lymphocytes compared to CD4+ T lymphocytes. nih.gov The process involves blocking the cell cycle in the G1 phase and inhibiting the expression of the Interleukin-2 (IL-2) receptor and IL-2 secretion. nih.gov

In patients with Systemic Lupus Erythematosus (SLE), a correlation has been observed between the dosage of prednisolone and the level of apoptosis in lymphocytes. ajol.infowho.int Research using flow cytometry indicated that in these patients, CD4+ T cells experienced a greater degree of apoptosis compared to other lymphocyte subsets like CD8+ and CD20+ cells. who.int

Further research into the molecular pathways of apoptosis induction by prednisolone in acute lymphoblastic leukemia cells (CCRF-CEM line) suggests that the process involves the alteration of BAX and BCL2 genes. waocp.org A study on a γ-irradiated derivative of prednisolone in liver cancer cells also demonstrated the promotion of apoptosis through the activation of the intrinsic apoptotic signaling pathway, characterized by altered mitochondrial membrane potential and activation of caspase-associated proteins. semanticscholar.org

Table 2: Apoptosis in Lymphocyte Subsets in Patients with SLE Compared to Healthy Donors who.int

| Lymphocyte Subset | Condition | Apoptosis Level |

| CD4+ T-cells | SLE | Significantly Increased |

| CD8+ T-cells | SLE | Increased |

| CD20+ B-cells | SLE | Increased |

| Total Lymphocytes | Healthy Donors | Baseline |

Pharmacokinetics and Pharmacodynamics in Defined Preclinical Models

Absorption and Distribution Studies in Animal Models (e.g., Wistar Rats)

The absorption and distribution of Prednisolone (B192156) metasulfobenzoate are complex processes influenced by its physicochemical properties and the physiological environment of the model organism.

Prednisolone, the active metabolite of Prednisolone metasulfobenzoate, exhibits concentration-dependent binding to plasma proteins. researchgate.net It primarily binds to two proteins: corticosteroid-binding globulin (transcortin) and albumin. nih.govnih.gov Transcortin has a high affinity but low capacity for prednisolone, meaning it becomes saturated at therapeutic concentrations. nih.gov In contrast, albumin has a lower affinity but a much higher capacity. nih.gov This dual binding results in nonlinear pharmacokinetics, where the proportion of unbound (active) drug increases as the total drug concentration rises and transcortin binding sites become saturated. nih.govscilit.com In rats, the plasma protein binding of prednisolone has been shown to be nonlinear due to the saturation of transcortin binding. scilit.com

Table 1: Plasma Protein Binding Parameters of Prednisolone

| Parameter | Description | Significance |

|---|---|---|

| Transcortin Binding | High affinity, low capacity binding protein for prednisolone. | Becomes saturated at therapeutic concentrations, leading to an increase in the unbound, active fraction of the drug. |

| Albumin Binding | Low affinity, high capacity binding protein for prednisolone. | Provides a reservoir for the drug in plasma, particularly at higher concentrations when transcortin is saturated. |

| Nonlinearity | The fraction of unbound drug changes with the total drug concentration. | This affects the distribution and clearance of the drug, making its pharmacokinetic profile dose-dependent. |

Following absorption, prednisolone distributes widely throughout the body. Studies in rats have shown that prednisolone can be found in various organs, including the liver, kidney, lung, heart, spleen, intestine, muscle, fat, bone, skin, and brain. nih.govscialert.net The concentration of the drug in these tissues is influenced by factors such as blood flow, tissue permeability, and specific binding to tissue components. nih.gov High levels of prednisolone have been observed in the small intestine, thymus, liver, and lung in rats. scialert.net The tissue distribution of prednisolone can be nonlinear, with some tissues showing saturable uptake. nih.govnih.gov

Table 2: Prednisolone Tissue Distribution in Rats

| Organ | Relative Concentration | Notes |

|---|---|---|

| Liver | High | A major site of metabolism and exhibits nonlinear uptake. scialert.netnih.gov |

| Kidney | High | Involved in the excretion of the drug and its metabolites. scialert.net |

| Lung | High | scialert.net |

| Small Intestine | High | scialert.net |

| Thymus | High | scialert.net |

| Heart | Moderate | scialert.net |

| Spleen | Moderate | scialert.net |

| Muscle | Moderate | scialert.net |

| Fat | Moderate | scialert.net |

| Brain | Low | scialert.net |

Studies comparing the systemic availability of prednisolone after administration of this compound versus the parent compound, prednisolone, or its prodrug, prednisone (B1679067), have indicated significant differences. Research in healthy human subjects has shown that the systemic availability of prednisolone from this compound is significantly lower than that from an equivalent dose of prednisone. nih.govnih.gov This is associated with a lower maximum plasma concentration (Cmax) and a longer time to reach maximum concentration (tmax) for this compound. nih.gov The reduced availability is likely due to differences in intestinal absorption, with the ester form possibly limiting the rate and extent of absorption. nih.gov

Table 3: Comparative Bioavailability of Prednisolone from this compound vs. Prednisone in Humans

| Pharmacokinetic Parameter | This compound | Prednisone |

|---|---|---|

| Mean AUC (mg.h-1) | 1.71 | 3.60 |

| Mean Cmax (mg.l-1) | 0.20 | 0.64 |

| Mean tmax (h) | 2.94 | 2.06 |

| Mean Absorption (%) | 17.4 | 85.5 |

Data from a study in healthy human subjects. nih.gov

Metabolic Pathways and Excretion Profiles in In Vitro and Animal Systems

The metabolism of this compound involves its conversion to the active moiety, prednisolone, and subsequent biotransformation and excretion.

Prednisolone undergoes extensive metabolism, primarily in the liver. youtube.com The main metabolic pathways include hydroxylation, reduction of the 20-keto group, and conjugation. nih.gov The cytochrome P450 enzyme CYP3A4 is thought to be involved in the 6-hydroxylation of both prednisolone and prednisone. nih.gov Microbial transformation studies have also identified various hydroxylated products of prednisolone. researchgate.net At least 20 different metabolites of prednisolone and their conjugates are formed and excreted. clinpgx.org

Prednisolone and prednisone exist in a dynamic, reversible metabolic equilibrium in the body. researchgate.net Prednisone is a prodrug that is converted to the active form, prednisolone, in the liver by the enzyme 11-beta-hydroxysteroid dehydrogenase. drugs.com This interconversion is a key aspect of their pharmacokinetics. researchgate.net The ratio of prednisolone to prednisone in plasma can vary depending on the concentration of prednisolone. researchgate.net This interconversion also occurs in various tissues, including the liver, kidney, and spleen. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound within the body. These models integrate physiological and anatomical data with the specific physicochemical properties of the drug. While specific PBPK models for this compound are not extensively detailed in publicly available literature, significant research has been conducted on its active moiety, prednisolone. The following sections describe the development and application of PBPK models for prednisolone, which provide a foundational understanding for its prodrug, this compound.

Development and Validation of PBPK Models for this compound Disposition

The development of a PBPK model for a compound like prednisolone, the active form of this compound, is a multi-step process that involves defining the model structure, parameterizing it with compound-specific data, and validating its predictive performance.

A comprehensive PBPK model for prednisolone has been developed and validated in preclinical species, such as rats. nih.govnih.gov These models are complex, accounting for nonlinear pharmacokinetics related to plasma protein binding, tissue binding, and metabolic interconversion with its metabolite, prednisone. nih.gov

Model Structure and Parameters:

The structure of these PBPK models typically includes multiple compartments representing various organs and tissues connected by blood flow. Key parameters incorporated into these models include:

Physiological Parameters: Organ weights, blood flow rates, and tissue volumes.

Compound-Specific Parameters:

Tissue Partition Coefficients (Kp): These values describe the relative distribution of the drug into a tissue compared to the blood. For prednisolone, Kp values have been determined from both steady-state infusion studies and in silico predictions. nih.gov

Plasma Protein Binding: Prednisolone exhibits nonlinear plasma protein binding, primarily to corticosteroid-binding globulin (CBG). nih.gov This saturable binding is a critical component of the PBPK model.

Metabolic Clearance: The model incorporates the metabolic interconversion between prednisolone and prednisone, which primarily occurs in the liver and kidneys. nih.gov

Renal Elimination: The excretion of the drug and its metabolites by the kidneys is also factored into the model. nih.gov

The following interactive table summarizes key parameters used in a validated PBPK model for prednisolone in rats.

| Parameter | Value | Tissue/Compartment | Source |

| Blood-to-Plasma Ratio | 0.71 | Blood | nih.gov |

| Equilibrium Dissociation Constant (Kd) | 3.01 ng/mL | Shared across all tissues | nih.gov |

| Highest Binding Capacity | - | Muscle, Liver, Heart, Intestine, Bone | nih.gov |

| Lowest Binding Capacity | - | Skin, Spleen, Fat, Kidney, Lung, Brain | nih.gov |

| Brain Tissue Partition Coefficient (Kp) | 0.05 | Brain | nih.gov |

Model Validation:

The predictive performance of these PBPK models is validated by comparing the simulated concentration-time profiles with experimentally observed data from preclinical studies. For prednisolone, PBPK models have been shown to accurately describe the pharmacokinetic profiles in blood, plasma, and various tissues following different administration routes. nih.govresearchgate.net

In Silico Extrapolation of Preclinical Pharmacokinetics to Research Contexts

A significant advantage of PBPK modeling is the ability to extrapolate pharmacokinetic data from preclinical species to other contexts, such as different human populations or disease states, in a process known as in silico extrapolation.

For corticosteroids like prednisolone, PBPK models developed using preclinical data serve as a foundation for predicting human pharmacokinetics. nih.gov This extrapolation involves replacing the physiological parameters of the preclinical model (e.g., rat organ weights and blood flows) with corresponding human physiological data. The compound-specific parameters, such as binding affinities and metabolic rates, may also be scaled allometrically or by using in vitro human data.

The insights gained from these extrapolated models can be invaluable in research for:

Predicting Human Pharmacokinetics: Estimating the likely pharmacokinetic profile in humans before clinical trials.

Understanding Pharmacodynamic Complexities: Providing insights into local steroid concentrations at the site of action, which drives the therapeutic and adverse effects. nih.govresearchgate.net

Informing Clinical Trial Design: Assisting in the selection of appropriate dosing regimens for first-in-human studies.

The development of PBPK models for systemically acting corticosteroids provides a quantitative framework that can be adapted for compounds with similar complex pharmacokinetic properties. researchgate.net While this compound is designed for targeted colonic delivery with limited systemic absorption, understanding the systemic disposition of its active moiety, prednisolone, through PBPK modeling is crucial for a comprehensive characterization of its behavior. ucl.ac.uk

Advanced Analytical Methodologies for Prednisolone Metasulfobenzoate Research

Chromatographic Techniques for Research Quantification and Impurity Profiling

Chromatographic methods are fundamental to the analytical workflow for prednisolone (B192156) metasulfobenzoate, enabling the separation and quantification of the active substance and the detection of any related impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the analysis of prednisolone and its esters due to its robustness and reliability. nih.gov While specific validated methods for prednisolone metasulfobenzoate are not extensively detailed in publicly available literature, established methods for prednisolone can be adapted. Method development typically focuses on optimizing the separation of the main compound from potential impurities and degradation products, such as the parent prednisolone and hydrocortisone. nih.gov

Validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. rjwave.org Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). rjwave.orgnih.gov

Table 1: Example Parameters for RP-HPLC Method for Prednisolone Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 3 µm) nih.gov |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., water) and an organic solvent (e.g., methanol, acetonitrile) nih.govrjwave.org |

| Flow Rate | 1.0 mL/min rjwave.org |

| Detection | UV at approximately 240-254 nm nih.govrjwave.org |

| Column Temperature | 45°C researchgate.net |

| Injection Volume | 10.0 µL nih.gov |

This table presents typical starting conditions for the analysis of prednisolone, which would be optimized for this compound.

Ultra-Performance Liquid Chromatography (UPLC) Applications in Research

Ultra-performance liquid chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. nih.gov In the context of glucocorticoid research, UPLC is particularly valuable for high-throughput screening and for resolving complex mixtures of metabolites. When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for pharmacokinetic studies. nih.gov The enhanced resolution of UPLC can be critical for separating structurally similar compounds, such as isomers of hydroxylated metabolites, which may be challenging to resolve using conventional HPLC.

Mass Spectrometry for Structural Characterization and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound and for the sensitive detection of the compound and its metabolites in biological matrices.

Liquid Chromatography-Mass Spectrometry (LC/MS) and LC/MS/MS in Preclinical Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis in preclinical studies due to its high sensitivity and specificity. nih.govresearchgate.net This technique is essential for characterizing the pharmacokinetics of this compound. Following administration, blood or tissue samples are processed, often involving protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analyte and its metabolites. nih.govnih.gov

The LC-MS/MS method is then used to monitor the parent compound and key metabolites over time. nih.gov Operating in multiple reaction monitoring (MRM) mode, the instrument selects a specific precursor ion (the molecular ion of the analyte) and then detects a specific product ion generated through fragmentation, a highly specific transition that minimizes interference from the biological matrix. nih.gov This allows for accurate quantification even at very low concentrations. nih.gov Studies on prednisolone have successfully used LC-MS/MS to identify a wide array of metabolites in urine, demonstrating the technique's power in metabolic profiling. nih.govsemanticscholar.org

Derivatization-Enhanced Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry (GC-Orbitrap HRMS) for Glucocorticoid Analysis

While LC-MS is more common for compounds like this compound, gas chromatography-mass spectrometry (GC-MS) offers an alternative approach, particularly for structural characterization. Glucocorticoids are not inherently volatile and require a derivatization step to make them suitable for GC analysis. nih.govnih.govresearchgate.net This typically involves converting polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. core.ac.uk

The use of a high-resolution mass spectrometer, such as an Orbitrap, provides highly accurate mass measurements. nih.govnih.gov This precision allows for the determination of the elemental composition of the molecule and its fragments, which is invaluable for identifying unknown metabolites or impurities. nih.govnih.gov The fragmentation patterns produced by electron ionization in GC-MS provide detailed structural information that is complementary to the data obtained from LC-MS/MS experiments. nih.govnih.govresearchgate.net

Table 2: Comparison of Analytical Techniques

| Technique | Primary Application for this compound | Sample Preparation | Key Advantages |

|---|---|---|---|

| RP-HPLC | Quantification, impurity profiling in drug substance/product | Simple dissolution in mobile phase | Robust, cost-effective, widely available |

| UPLC | High-throughput screening, improved resolution of complex mixtures | Similar to HPLC, but may require cleaner samples | Faster analysis, higher resolution and sensitivity |

| LC-MS/MS | Preclinical bioanalysis (pharmacokinetics), metabolite identification | Extraction from biological matrices (e.g., LLE, SPE) nih.gov | High sensitivity and specificity |

| GC-Orbitrap HRMS | Structural elucidation, analysis of volatile impurities | Derivatization (e.g., silylation) required core.ac.uk | High mass accuracy, detailed structural fragmentation nih.govnih.gov |

Establishment and Characterization of Reference Standards

The accuracy of any quantitative analysis depends on the quality of the reference standard. A primary reference standard for this compound is a highly purified and extensively characterized material against which routine laboratory standards and samples are compared.

The establishment of a reference standard involves:

Synthesis and Purification: Ensuring the material is of the highest possible purity.

Structural Confirmation: Using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure.

Purity Assessment: Employing chromatographic techniques like HPLC or UPLC to determine purity and identify any impurities. The potency is often determined by a mass balance approach, accounting for water content (Karl Fischer titration), residual solvents (GC), and non-volatile inorganic impurities.

Suppliers of reference standards provide a Certificate of Analysis (CoA) that details the characterization methods used and the assigned purity value. lgcstandards.com For regulatory purposes, reference standards from official pharmacopeias, such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), are often required. pharmacompass.com These standards ensure consistency and comparability of analytical results across different laboratories and manufacturers.

Formulation Development and Controlled Release Systems in Preclinical Research

Design and Optimization of Advanced Drug Delivery Systems

The design of advanced delivery systems for Prednisolone (B192156) Metasulfobenzoate involves a multi-faceted approach, utilizing innovative materials and technologies to modulate its release and distribution.

One advanced approach involves the use of quatsomes, which are vesicular nanostructures, for the localized buccal delivery of Prednisolone Metasulfobenzoate. pharmaexcipients.commdpi.comnih.gov A key study focused on developing a buccal mucoadhesive gel containing the compound loaded into quatsomes for treating recurrent aphthous ulcers. pharmaexcipients.comnih.gov The formulation was optimized using a 2³ factorial design to study the effects of variables such as the type of quaternary ammonium (B1175870) surfactant (QAS), the molar ratio of QAS to cholesterol, and sonication time. pharmaexcipients.comnih.gov

The dependent variables measured to find the optimal formulation included particle size (PS), polydispersity index (PDI), zeta potential (ZP), entrapment efficiency (EE%), and the percentage of drug released after 6 hours. nih.gov The optimized quatsomes exhibited nanoscale particle sizes, ranging from 69.47 ± 0.41 to 113.28 ± 0.79 nm, and a high entrapment efficiency of up to 98.60% ± 1.22. nih.govresearchgate.net These quatsomes were then incorporated into a mucoadhesive gel base for application. pharmaexcipients.commdpi.com This strategy aims to maximize the localization of this compound in mucosal tissues, providing a topical anti-inflammatory effect with potentially reduced systemic absorption compared to standard prednisolone. nih.gov

Table 1: Optimization Parameters of this compound-Loaded Quatsomes This table is interactive. You can sort and filter the data.

| Formulation Code | Independent Variables (Type, Ratio, Time) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Release after 6h (%) |

|---|---|---|---|---|---|---|

| F1 | CTAB, 1:1, 5 min | 113.28 ± 0.79 | 0.328 ± 0.004 | 68.1 ± 0.54 | 79.62 ± 1.44 | 58.39 ± 1.75 |

| F2 | DDAB, 1:1, 5 min | 94.52 ± 0.55 | 0.284 ± 0.003 | 54.21 ± 0.33 | 85.17 ± 1.68 | 67.11 ± 1.94 |

| F3 | CTAB, 1:2, 5 min | 86.19 ± 0.61 | 0.251 ± 0.005 | 59.33 ± 0.47 | 91.25 ± 1.17 | 75.49 ± 2.03 |

| F4 | DDAB, 1:2, 5 min | 69.47 ± 0.41 | 0.207 ± 0.004 | 45.15 ± 0.19 | 98.60 ± 1.22 | 84.26 ± 2.21 |

| F5 | CTAB, 1:1, 10 min | 99.74 ± 0.82 | 0.296 ± 0.006 | 63.48 ± 0.62 | 82.43 ± 1.53 | 64.72 ± 1.88 |

| F6 | DDAB, 1:1, 10 min | 81.23 ± 0.49 | 0.243 ± 0.002 | 49.87 ± 0.28 | 89.78 ± 1.35 | 73.95 ± 2.16 |

| F7 | CTAB, 1:2, 10 min | 75.88 ± 0.57 | 0.225 ± 0.007 | 55.62 ± 0.39 | 94.51 ± 1.09 | 88.13 ± 2.34 |

| F8 | DDAB, 1:2, 10 min | 72.05 ± 0.66 | 0.219 ± 0.005 | 47.94 ± 0.24 | 97.14 ± 1.28 | 94.42 ± 2.15 |

Data derived from a 2³ factorial design study. CTAB: Cetyltrimethylammonium Bromide, DDAB: Dimethyldidodecylammonium Bromide.

Polysaccharide-based coatings are a key strategy for targeting drug release to the colon. nih.govsemanticscholar.orgmdpi.com These systems are designed to remain intact in the stomach and small intestine but are degraded by the enzymes produced by colonic microflora. nih.govsemanticscholar.org Polysaccharides like pectin, chitosan (B1678972), guar (B607891) gum, and amylose (B160209) have been investigated for this purpose. nih.govmdpi.comnih.gov

A notable example is the COLAL-PRED system, which utilized a combination of amylose and ethylcellulose to coat this compound. nih.gov This microbiota-responsive formulation was developed for the treatment of ulcerative colitis and advanced to Phase III clinical trials. nih.gov The design relies on the principle that amorphous amylose is resistant to digestion by pancreatic enzymes in the upper gastrointestinal tract but is readily metabolized by bacteria in the colon, triggering the release of the drug at the desired site of inflammation. nih.gov Another approach involves a multilayer coated system using chitosan and a pH-sensitive polymer like cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) to deliver prednisolone to the colon. nih.gov This dual-trigger system combines pH-dependent dissolution with microbial degradation to enhance the specificity of drug release. mdpi.comnih.gov

Liposomal encapsulation is a widely evaluated strategy to improve the biodistribution and target site accumulation of corticosteroids, thereby enhancing the balance between efficacy and toxicity. utwente.nl By encapsulating a drug like a prednisolone ester within liposomes, its volume of distribution is reduced, which can lower off-target accumulation and associated side effects. utwente.nl

Preclinical studies on other forms of prednisolone, such as prednisolone phosphate (B84403), have demonstrated that encapsulation in long-circulating PEGylated liposomes significantly prolongs drug exposure. utwente.nl For instance, while free prednisolone may be undetectable in plasma after 6 hours, liposomal formulations can maintain significant drug levels for over 42 hours. utwente.nl This approach has shown therapeutic potential in animal models of inflammatory disorders. utwente.nlresearchgate.netresearchgate.net A pilot study in humans using PEGylated liposomal prednisolone for Graves' orbitopathy also showed positive effects. nih.gov These findings suggest that liposomal encapsulation represents a promising strategy for enhancing the preclinical distribution and therapeutic performance of this compound.

In Vitro Drug Release Kinetics and Dissolution Studies of Experimental Formulations

In vitro drug release studies are crucial for characterizing the performance of experimental formulations. For the this compound-loaded quatsomes, release profiles were a key dependent variable in the optimization process. nih.gov The percentage of drug released after six hours (Q6%) ranged from 58.39 ± 1.75 to 94.42% ± 2.15 across the different formulations tested. nih.govresearchgate.net This demonstrates that the composition of the quatsomes, such as the QAS type and molar ratio, significantly influences the rate of drug release. nih.gov

For colon-targeted systems, in vitro dissolution studies are designed to simulate the conditions of the gastrointestinal tract. nih.gov For example, a three-layer system with CAP/Chitosan/CAP coatings was tested for resistance to gastric and small intestinal fluids before being exposed to a colonic environment containing bacterial enzymes. nih.gov The results showed minimal release in the upper GI tract, followed by a rapid increase in drug release in the simulated colonic medium, confirming that the degradation of the chitosan membrane by bacterial enzymes was the release trigger. nih.gov The release mechanism for various prednisolone microsphere formulations has been studied by fitting data to kinetic models such as the Weibull, Peppas, and Higuchi models to understand whether release is governed by diffusion, erosion, or more complex mechanisms. researchgate.net

Ex Vivo and In Vivo (Animal Model) Evaluation of Formulation Performance

The performance of developed formulations is further evaluated using ex vivo and in vivo models. nih.gov For the mucoadhesive quatsomal gel of this compound, the ex vivo mucoadhesive force was determined using freshly isolated rabbit buccal mucosa. nih.gov This test measures the formulation's ability to adhere to the target tissue, which is critical for localized delivery. nih.gov

In vivo studies in animal models provide essential data on therapeutic efficacy. pharmaexcipients.commdpi.com The optimized quatsomal gel was evaluated in a Wistar albino rat model where buccal ulcers were induced. mdpi.com The study compared the performance of the quatsomal gel against a control group and a gel containing the unencapsulated drug. mdpi.com The results indicated that the quatsomal mucoadhesive gel led to a rapid recovery of the ulcers. pharmaexcipients.comnih.govnih.gov This outcome was confirmed through histological examination and the measurement of inflammatory biomarkers, assuring the potential of the developed system for treating buccal diseases. pharmaexcipients.comnih.govnih.gov

Table 2: Summary of In Vivo Animal Study for Mucoadhesive Quatsomal Gel This table is interactive. You can sort and filter the data.

| Group | Treatment | Animal Model | Condition | Key Findings |

|---|---|---|---|---|

| GP1 | Negative Control (No treatment) | Wistar albino rats | Healthy buccal mucosa | Served as baseline for histological comparison. |

| GP2 | Positive Control (Untreated Ulcer) | Wistar albino rats | Induced buccal ulcers | Showed persistent inflammation and ulceration. |

| GP3 | Gel with 0.2% w/w this compound | Wistar albino rats | Induced buccal ulcers | Showed moderate ulcer recovery. |

| GP4 | Mucoadhesive Quatsomal Gel | Wistar albino rats | Induced buccal ulcers | Demonstrated rapid ulcer recovery, confirmed by histology and reduced inflammatory biomarkers. |

Based on the in vivo study design described in the literature. mdpi.com

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Molecular Structural Features Correlating with Receptor Binding

Analysis of the Steroidal Nucleus and its Functional Groups

The foundational structure of prednisolone (B192156) metasulfobenzoate is the pregnane (B1235032) steroid nucleus, a tetracyclic hydrocarbon framework that is essential for its glucocorticoid activity. Specific modifications to this core are critical for its binding affinity and efficacy. hama-univ.edu.sy

Key features of the prednisolone nucleus that are vital for GR binding include:

A-Ring : The presence of a double bond between carbons 1 and 2 (Δ¹) in the A-ring, which differentiates prednisolone from hydrocortisone, enhances glucocorticoid potency and reduces mineralocorticoid (salt-retaining) activity. hama-univ.edu.sy The C3-keto group is also crucial for receptor interaction.

B-Ring : Modifications on this ring can significantly alter activity. For instance, fluorination at the 9α-position is known to dramatically increase both glucocorticoid and mineralocorticoid activity. hama-univ.edu.sy

C-Ring : The 11β-hydroxyl group is indispensable for glucocorticoid activity. Its orientation is critical for forming a key hydrogen bond within the receptor's binding pocket. Conversion of this group to a ketone, as seen in prednisone (B1679067), renders the molecule inactive until it is metabolically converted back to the 11β-hydroxyl form (prednisolone). acs.org

D-Ring and Side Chain : The 17α-hydroxyl group contributes to an increase in binding affinity. nih.gov The C17 side chain, specifically the C20-keto and C21-hydroxyl groups (the latter being the site of esterification for prednisolone metasulfobenzoate), plays a significant role in stabilizing the ligand-receptor complex.

Molecular simulations have shown that the rigidity of the steroid nucleus, particularly the A-ring for glucocorticoids, is a determinant of specificity and potency. nih.gov The Δ¹,⁴-diene system in prednisolone contributes to a more rigid A-ring, which is optimal for binding to the glucocorticoid receptor. nih.gov

Influence of the Sulfobenzoate Ester on Glucocorticoid Activity Profile

This compound is a C21 ester of prednisolone. The esterification at the C21-hydroxyl position with 3-sulfobenzoic acid primarily modifies the pharmacokinetic properties of the parent drug, prednisolone, rather than directly enhancing its intrinsic affinity for the glucocorticoid receptor.

Studies on various 21-corticosteroid esters have generally shown that these derivatives often exhibit lower binding affinity for the GR than the parent alcohol, prednisolone. nih.gov The bulky and polar metasulfobenzoate group makes the molecule more water-soluble but can sterically hinder the optimal fit into the GR binding pocket. Consequently, this compound is considered a prodrug. nih.gov

The primary role of the sulfobenzoate ester is to influence the drug's absorption and distribution. It is designed to be hydrolyzed by esterase enzymes in the body to release the active moiety, prednisolone. nih.gov This esterification strategy can be used to modify the rate of absorption and duration of action. The National Cancer Institute describes prednisolone sodium metasulfobenzoate as a poorly adsorbed analog of prednisolone, suggesting the ester limits systemic absorption to achieve a more localized effect, for instance, within the gastrointestinal tract. qeios.com The polarity of the ester and the distribution of intestinal enzymes are key factors that limit its passive membrane permeability and control the release of the active drug. nih.gov

Ligand-Protein Docking Simulations with Glucocorticoid Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. While specific docking studies for this compound with the glucocorticoid receptor are not extensively detailed in the available literature, insights can be drawn from studies on prednisolone and its other derivatives.

Docking analyses of corticosteroids with the GR ligand-binding domain (LBD) consistently highlight a network of specific interactions:

Hydrogen Bonds : The C3-keto group, the 11β-hydroxyl group, and the C21-hydroxyl group of the parent prednisolone molecule are critical hydrogen bond donors and acceptors. For example, the 11β-hydroxyl group typically forms a hydrogen bond with residues in the receptor pocket.

In silico docking studies of prednisolone acetate (B1210297) derivatives have been performed to assess their binding affinity to the glucocorticoid receptor. researchgate.net These studies help in screening large numbers of compounds and predicting their potential anti-inflammatory activity based on their calculated binding scores and interaction patterns within the active site. researchgate.net For this compound, it is hypothesized that the active form, prednisolone, is the molecule that ultimately docks with the GR after enzymatic cleavage of the ester bond. The bulky metasulfobenzoate moiety would likely prevent the steroid from adopting the optimal conformation required for high-affinity binding.

| Prednisolone Functional Group | Type of Interaction | Potential Interacting GR Residue(s) |

|---|---|---|

| C3-Keto | Hydrogen Bond | Gln570, Arg611 |

| 11β-Hydroxyl | Hydrogen Bond | Asn564, Gln642 |

| 17α-Hydroxyl | Hydrogen Bond | Thr739 |

| C20-Keto | Hydrogen Bond | Gln642 |

| Steroid Nucleus | Hydrophobic/Van der Waals | Multiple hydrophobic residues |

Molecular Dynamics Simulations to Understand Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability, conformational changes, and the energetics of binding. MD simulations of the glucocorticoid receptor, both alone and in complex with ligands like prednisolone, have revealed critical aspects of its function.

Conformational Rigidity and Specificity : MD studies have shown a strong correlation between the conformational mobility of a corticosteroid and its biological specificity. For potent glucocorticoids like prednisolone, the A-ring is relatively rigid, which is believed to maintain the optimal shape for GR binding. nih.gov

Receptor Dynamics : The binding of a ligand to the GR induces conformational changes in the receptor itself, particularly in the DNA-binding domain (DBD), which is an allosteric process essential for regulating gene transcription. uu.nl

Influence of Functional Groups : Recent studies using MD simulations and solid-state NMR have investigated how different functional groups affect the dynamics of glucocorticoids. For instance, the substitution of a keto group at C11 (as in prednisone) with a hydroxyl group (as in prednisolone) enhances the potential of the glucocorticoid to cross cellular membranes, thereby increasing its bioavailability. acs.org The absence of an intramolecular hydrogen bond in 21-ester derivatives like prednisolone acetate, compared to prednisolone, leads to faster molecular motion, which can influence its interaction profile. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

For corticosteroids, QSAR studies have been conducted to predict their binding affinity to the glucocorticoid receptor. These models use various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

One QSAR study on a diverse set of corticosteroids categorized them into strong, moderate, and weak binders to the GR. The analysis found that descriptors related to the molecular surface area, such as the van der Waals surface area, were successful in discriminating between the different binding groups. uni-ruse.bg This suggests that the size and shape of the steroid are paramount for effective binding, with strong binders exhibiting larger surface area values compared to moderate binders. uni-ruse.bg

Another multi-target QSAR study was performed on steroids binding to corticosteroid-binding globulin (CBG) and sex hormone-binding globulin (SHBG), employing a range of constitutional, geometrical, and electronic descriptors to build predictive models. researchgate.net

Although a specific QSAR model for a series of this compound analogs has not been reported, the principles from existing corticosteroid models would apply. Key descriptors for such a model would likely include:

Steric Descriptors : Molecular volume, surface area, and shape indices.

Electronic Descriptors : Partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO).

Lipophilicity Descriptors : LogP or LogD, which are crucial for membrane permeability and reaching the cytoplasmic receptor.

Topological Descriptors : Describing atomic connectivity and branching.

Future Directions and Emerging Research Avenues for Prednisolone Metasulfobenzoate

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The current synthesis of Prednisolone (B192156) metasulfobenzoate involves the esterification of prednisolone at the C-21 position. One documented method involves the condensation of prednisolone 21-methanesulfonate with sodium 3-sulfobenzoate drugfuture.com. An alternative route couples a pyridine (B92270) complex of 3-carboxybenzenesulfonyl chloride with prednisolone, followed by conversion to the sodium salt drugfuture.com. While effective, future research is anticipated to focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Novel Synthetic Pathways: Future synthetic exploration could focus on creating new derivatives by modifying the linker between prednisolone and the metasulfobenzoate moiety. Research into synthesizing nitro esters of prednisolone, for example, has shown that different linkers (alkyl chains, aromatic groups) can be used to create stable compounds with unique pharmacological profiles acs.orgnih.gov. Applying similar principles to Prednisolone metasulfobenzoate could yield derivatives with altered solubility, stability, or release kinetics, potentially enhancing its therapeutic index.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce waste and improve safety americanpharmaceuticalreview.com. Future research could investigate the following for this compound synthesis:

Biocatalysis: Employing enzymes or microorganisms, such as those from the Rhodococcus genus, could replace multi-step chemical syntheses for producing the prednisolone precursor, a strategy already explored for prednisone (B1679067) and prednisolone production researchgate.net.

Alternative Solvents and Catalysts: Research into using less hazardous solvents and recyclable catalysts would align the manufacturing process with modern sustainability standards.

| Approach | Objective | Potential Advantage | Reference Research Area |

|---|---|---|---|

| Enzymatic Esterification | Develop a biocatalytic final step for coupling prednisolone and metasulfobenzoic acid. | High specificity, mild reaction conditions, reduced byproducts. | General steroid biotransformations researchgate.net. |

| One-Pot Synthesis | Combine multiple reaction steps into a single, continuous process. | Increased efficiency, reduced waste, lower cost. | One-pot synthesis of Prednisolone google.com. |

| Novel Linker Synthesis | Synthesize derivatives with different chemical linkers at the C-21 position. | Modified release profile, improved stability, novel therapeutic properties. | Synthesis of nitro esters of Prednisolone acs.orgnih.gov. |

Integration of Multi-Omics Data in Pharmacological Research on this compound

The response to glucocorticoid therapy in IBD is highly variable among patients mdpi.com. Multi-omics approaches—which integrate data from genomics, transcriptomics, proteomics, and metabolomics—offer a powerful strategy to understand this heterogeneity and move towards personalized medicine nih.govnih.gov. Future research should apply these techniques to cohorts treated with this compound to build a comprehensive picture of its pharmacological effects.

Pharmacogenomics: By analyzing genetic variations (e.g., single nucleotide polymorphisms or SNPs) in genes related to the glucocorticoid receptor (NR3C1) or inflammatory pathways, researchers could identify patients who are genetically predisposed to be good or poor responders to this compound mdpi.com.

Transcriptomics: Analyzing gene expression profiles in colon biopsies from patients before and after treatment can reveal the specific molecular pathways modulated by the drug. This could confirm its mechanism of action and potentially identify novel therapeutic targets.

Proteomics and Metabolomics: Analyzing protein and metabolite profiles in stool, blood, or tissue samples can provide functional readouts of the drug's effect nih.govmdpi.com. This could lead to the discovery of non-invasive biomarkers to monitor therapeutic response and predict disease relapse nih.gov. Furthermore, metabolomics can shed light on how this compound influences the metabolic activity of the gut microbiome.

Integrating these multi-omics datasets will be crucial for developing predictive models of treatment response, allowing for better patient stratification and the development of more personalized therapeutic strategies for IBD nih.govmdpi.com.

Design and Application of this compound as a Research Tool or Probe

Beyond its therapeutic role, the unique chemical structure of this compound makes it a potentially valuable research tool. Its defining characteristic is its design as a poorly absorbed prodrug that delivers the active prednisolone moiety specifically to the colon ualberta.ca. This property can be exploited to investigate the localized biological effects of glucocorticoids.

A significant future direction would be the development of a modified this compound molecule to act as a molecular probe. By conjugating a fluorescent label to the compound, researchers could create a tool for advanced imaging studies thermofisher.comthermofisher.com. Such a probe would enable:

Real-time Visualization: Using techniques like intravital microscopy in animal models or high-resolution imaging in organoid co-cultures, a fluorescently-labeled this compound could be used to track its transit through the GI tract, its release at the target site, and its uptake by specific cell types (e.g., colonocytes, immune cells) jenabioscience.com.

Mechanistic Studies: This tool would allow for precise investigation of the drug's subcellular localization and its interaction with the glucocorticoid receptor in a native tissue environment.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The data gathered from imaging studies could provide critical parameters for building more accurate PK/PD models that describe the relationship between local drug concentration and therapeutic effect, separating colonic effects from systemic ones.

The development of such a probe would provide an unprecedented view of the drug's behavior at the tissue and cellular level, greatly enhancing the mechanistic understanding of colon-targeted steroid therapy.

Comparative Research with Other Glucocorticoid Derivatives in Defined Preclinical Contexts

This compound belongs to a class of "second-generation" or topically acting glucocorticoids designed to maximize local efficacy while minimizing systemic side effects frontiersin.orgnih.gov. Other drugs in this category include budesonide (B1683875) and beclomethasone (B1667900) dipropionate frontiersin.org. A critical area for future research is the direct, head-to-head comparison of these derivatives in well-defined preclinical models.

The advanced models described in section 8.2 (e.g., organoids, GEMMs) provide the ideal platforms for these comparative studies. Research should focus on evaluating key performance indicators:

Anti-inflammatory Efficacy: Comparing the ability of equimolar concentrations of different derivatives to suppress inflammatory markers (e.g., myeloperoxidase activity, pro-inflammatory cytokine expression) and reduce histological damage in colitis models meddocsonline.org.

Systemic Bioavailability: Quantifying the amount of active steroid that reaches systemic circulation after targeted colonic delivery. This is a crucial parameter for assessing the potential for systemic side effects. The pharmacokinetics of various prednisolone prodrugs can differ significantly, impacting their therapeutic equivalence nih.govresearchgate.net.

Off-Target Effects: Using preclinical models to compare the potential for adverse effects associated with systemic glucocorticoid exposure, such as effects on bone metabolism or adrenal function nih.gov.

These preclinical comparative studies are essential for defining the unique therapeutic profile of this compound and for guiding the rational selection of the most appropriate locally acting glucocorticoid for specific clinical scenarios in IBD.

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of prednisolone metasulfobenzoate in modulating inflammatory responses, and how can these be experimentally validated?

- Methodological Answer : To validate anti-inflammatory mechanisms, design in vitro assays using cytokine inhibition models (e.g., TNF-α or IL-6 suppression in macrophage cell lines). Compare dose-response relationships against parent compounds like prednisolone. Use nuclear receptor binding assays (e.g., glucocorticoid receptor affinity) to confirm mechanistic specificity. For in vivo validation, employ murine models of inflammation (e.g., carrageenan-induced paw edema) with pharmacokinetic monitoring to correlate plasma concentrations with efficacy .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Follow ICH guidelines Q1A(R2) for stability testing. Use accelerated stability protocols (40°C/75% RH) and long-term studies (25°C/60% RH) with HPLC-UV or LC-MS to quantify degradation products. Assess critical parameters like photostability (ICH Q1B) and pH-dependent hydrolysis. Include comparator data for related corticosteroids (e.g., dexamethasone derivatives) to establish relative stability profiles .

Q. What ethical considerations are paramount when designing clinical trials involving this compound in pediatric populations?

- Methodological Answer : Adhere to pediatric-specific ethical frameworks (e.g., FDA Pediatric Research Equity Act). Ensure informed assent/consent processes account for developmental stages. Use age-appropriate formulations (e.g., orally dispersing tablets) to improve compliance, as demonstrated in acceptability studies . Stratify safety monitoring for adrenal suppression risks and growth retardation .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data for this compound across heterogeneous patient populations in meta-analyses?

- Methodological Answer : Apply subgroup analyses stratified by covariates (e.g., age, comorbidities) using random-effects models. Assess heterogeneity via I² statistics and explore sources through meta-regression (e.g., dose variations, study design). Use sensitivity analyses to exclude outlier studies, and employ GRADE criteria to evaluate evidence quality .

Q. What advanced statistical approaches are suitable for analyzing pharmacokinetic variability in this compound compared to other corticosteroids?

- Methodological Answer : Implement population pharmacokinetic (PopPK) modeling using NONMEM or Monolix to account for inter-individual variability. Incorporate covariates like CYP3A4 polymorphism data. Compare bioavailability profiles using bioequivalence testing (90% CI within 80–125%). Validate models with bootstrap or visual predictive checks .

Q. How can machine learning enhance dataset discovery for this compound research, given limitations in keyword-based searches?

- Methodological Answer : Train natural language processing (NLP) models on curated datasets (e.g., PubMed, Google Dataset Search) to identify latent connections (e.g., "glucocorticoid derivatives" or "sulfobenzoate esters"). Use semantic embedding techniques (e.g., BERT) to map chemical structures to pharmacological outcomes. Validate with precision-recall metrics against manually annotated datasets .

Q. What methodological innovations are needed to optimize patient-centric formulations of this compound for pediatric use?

- Methodological Answer : Conduct sensory testing panels (e.g., palatability scoring) and utilize co-processed excipients to improve dispersibility. Employ pharmacokinetic modeling to correlate dissolution rates with therapeutic outcomes. Reference WHO guidelines for pediatric formulation development, prioritizing mini-tablets or oral films .

Q. How should researchers address confounding variables in observational studies evaluating long-term adrenal suppression risks with this compound?

- Methodological Answer : Use propensity score matching to balance baseline characteristics (e.g., baseline cortisol levels, concomitant medications). Apply inverse probability weighting to adjust for treatment allocation bias. Validate findings with sensitivity analyses simulating unmeasured confounders .

Methodological Frameworks

- For Systematic Reviews : Follow PRISMA guidelines, define PICO components (Population: specific patient subgroups; Intervention: dosing regimens; Comparison: active controls; Outcomes: efficacy/safety endpoints) .

- For Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.